molecular formula C21H18FN5O2S B2875680 (4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1324170-93-5

(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2875680
CAS No.: 1324170-93-5
M. Wt: 423.47
InChI Key: UEMZSOYRKDWHDT-UHFFFAOYSA-N
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Description

The compound (4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a synthetic organic molecule, notable for its unique combination of a benzothiazole, piperidine, and triazole moieties. This structural composition endows the compound with versatile chemical and biological properties, making it a subject of interest across various scientific disciplines, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically involves multi-step synthetic pathways. The initial step often includes the formation of the benzothiazole derivative through cyclization reactions, followed by the fluorination at the appropriate position on the aromatic ring. This intermediate is then reacted with piperidine through an etherification reaction, forming a stable benzothiazole-piperidine compound.

The final step involves the introduction of the triazole ring via a cycloaddition reaction, often referred to as the "click" reaction. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common method, offering high yields and selectivity.

Industrial Production Methods

Industrial production of this compound would likely focus on optimizing the aforementioned synthetic routes for large-scale manufacturing. Key factors would include reaction yields, the efficiency of purification steps, and the cost-effectiveness of the reagents and catalysts used.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

  • Oxidation: The compound's triazole and benzothiazole moieties are susceptible to oxidative conditions, forming respective oxides.

  • Reduction: The triazole ring can undergo reduction, altering its aromatic nature.

  • Substitution: The fluorine atom on the benzothiazole ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophiles such as amines or thiols in the presence of appropriate bases.

Major Products

  • Oxidation: Formation of triazole oxides and benzothiazole sulfones.

  • Reduction: Reduced triazole derivatives.

  • Substitution: Substituted benzothiazole compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

This compound has found applications in various fields:

  • Chemistry: Used as a building block for more complex molecules in organic synthesis.

  • Biology: Studied for its interactions with biological macromolecules, such as proteins and DNA.

  • Medicine: Investigated for its potential as a pharmaceutical agent, particularly in areas such as anti-cancer, anti-inflammatory, and anti-viral therapies.

  • Industry: Employed in the design of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Compared to similar compounds, (4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is unique due to its specific structural combination and the presence of a fluorine atom, which can significantly affect its chemical reactivity and biological activity.

Similar Compounds

  • (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone: Similar but with a chlorine atom, which may alter reactivity.

  • (4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone: Similar structure with a methyl group, affecting sterics and possibly solubility.

By understanding the nuances of its synthesis, reactions, applications, and action mechanisms, researchers can better explore the potential of this compound in various scientific fields.

Properties

IUPAC Name

[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c22-16-7-4-8-18-19(16)24-21(30-18)29-15-9-11-26(12-10-15)20(28)17-13-23-27(25-17)14-5-2-1-3-6-14/h1-8,13,15H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMZSOYRKDWHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=C(C=CC=C3S2)F)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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